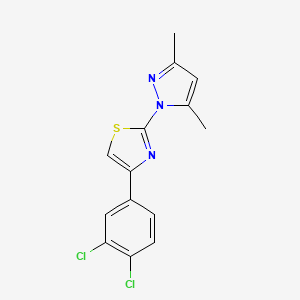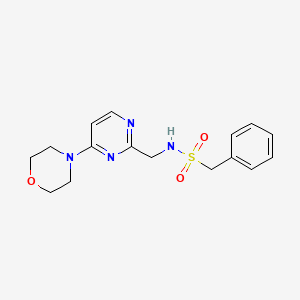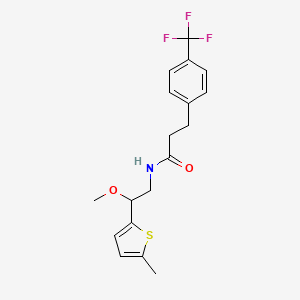![molecular formula C11H13ClF3NO B2717900 (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride CAS No. 2287237-33-4](/img/structure/B2717900.png)
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of morpholine . Morpholine is a common motif in pharmaceuticals and agrochemicals . The trifluoromethyl group attached to the phenyl ring is a common modification in medicinal chemistry, as it can greatly influence the chemical and pharmacological properties of a compound .
Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, a common feature in many bioactive molecules, attached to a phenyl ring with a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethyl groups are often introduced into molecules using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, (3S)-3-[4-(Trifluoromethyl)phenyl]morpholine, the predicted boiling point is 286.1±35.0 °C, and the predicted density is 1.209±0.06 g/cm3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride, also known as EN300-6731548:
Pharmaceutical Development
EN300-6731548 is being explored for its potential in pharmaceutical development due to its unique chemical structure. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design. Researchers are investigating its use in developing new medications for various diseases, including neurological disorders and cancer .
Neuroprotective Agents
The compound has shown potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and its interaction with specific neural receptors make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are focusing on its efficacy in protecting neurons from oxidative stress and apoptosis .
Chemical Synthesis
EN300-6731548 is valuable in organic chemistry for the synthesis of complex molecules. Its trifluoromethyl group is a key functional group in medicinal chemistry, often used to enhance the pharmacokinetic properties of drugs. The compound is used as a building block in the synthesis of various fluorinated compounds, which are crucial in drug discovery and development .
Agrochemical Applications
In the field of agrochemicals, EN300-6731548 is being studied for its potential use in developing new pesticides and herbicides. The trifluoromethyl group can improve the efficacy and environmental stability of these chemicals, making them more effective and longer-lasting. Research is ongoing to determine its impact on pest resistance and crop yield .
Material Science
The compound’s unique properties make it useful in material science, particularly in the development of new polymers and coatings. Its stability and resistance to degradation under harsh conditions are beneficial for creating materials with enhanced durability and performance. Applications include protective coatings, adhesives, and high-performance plastics .
Environmental Science
EN300-6731548 is also being explored for its potential applications in environmental science. Its stability and resistance to degradation make it a candidate for use in environmental monitoring and remediation. Researchers are studying its effectiveness in detecting and neutralizing environmental pollutants.
These applications highlight the versatility and potential of EN300-6731548 in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific challenges and advance research in those areas.
If you have any more questions or need further details on any of these applications, feel free to ask!
Pharmaceutical Development Neuroprotective Agents Chemical Synthesis Agrochemical Applications Material Science Analytical Chemistry : Biochemical Research : Environmental Science
Future Directions
properties
IUPAC Name |
(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)
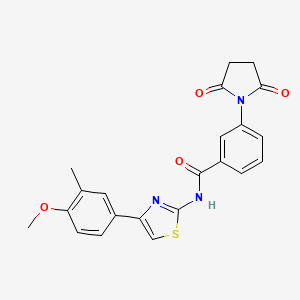
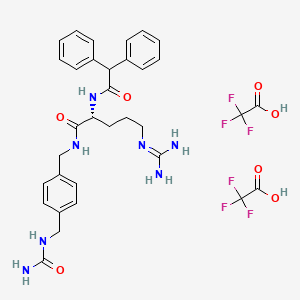

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)

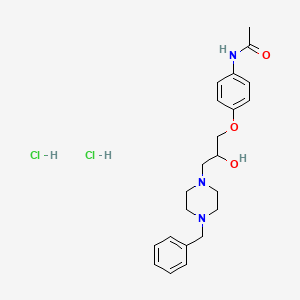
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)
